molecular formula C5H11N B2808748 2,4-Dimethylazetidine CAS No. 1314908-41-2

2,4-Dimethylazetidine

Cat. No. B2808748
CAS RN: 1314908-41-2
M. Wt: 85.15
InChI Key: YPIDADKMTAZBST-UHFFFAOYSA-N
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Description

2,4-Dimethylazetidine is a chemical compound . It has been used in the preparation of lysergic acid amides . The dimethylazetidine moiety is considered a rigid analogue of diethylamine .


Synthesis Analysis

Lysergic acid amides were prepared from (R,R)-(-)-, (S,S)-(+)-, and cis-2,4-dimethyl azetidine . The synthesis was carried out using PyBOP, this compound, CH2Cl2, iPr2EtN .


Molecular Structure Analysis

The molecular formula of this compound is C5H11N . The 3D chemical structure image of (2R,4R)-2,4-dimethylazetidine is based on the ball-and-stick model .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C5H11N . Its average mass is 85.147 Da and its monoisotopic mass is 85.089149 Da .

Scientific Research Applications

Diastereoselective Synthesis

  • 2,4-Dimethylazetidine plays a role in the diastereoselective synthesis of molecules. For instance, a study by Jin et al. (2016) discusses the iodine-mediated intramolecular cyclization of γ-prenylated amines to produce 3,3-dimethylazetidines, highlighting the importance of this compound in creating bioactively important molecules (Hai-Shan Jin, Rui Sun, W. Zhou, & Li-Ming Zhao, 2016).

Structural Analysis

Chemical Standards

  • In analytical chemistry, this compound has been utilized in studies like ion mobility spectrometry. Eiceman et al. (2003) investigated its role in providing chemical standards for mobility spectra comparisons (G. Eiceman, E. Nazarov, & J. Stone, 2003).

Enantioselective Preparation

  • Marinetti et al. (2000) researched the enantioselective preparation of N-arylazetidines using this compound, demonstrating its utility in synthesizing chiral molecules (A. Marinetti, P. Hubert, & J. Genêt, 2000).

Cycloaddition Pathways

Mechanism of Action

Target of Action

2,4-Dimethylazetidine, also known as Lysergic acid 2,4-dimethylazetidide (LA-SS-Az, LSZ), is an analog of LSD developed by the team led by David E. Nichols at Purdue University . The primary target of this compound is the 5-HT2A receptor , a subtype of the serotonin receptor . This receptor plays a key role in the function of the central nervous system, particularly in the pathways for mood and cognition .

Mode of Action

This compound interacts with its target, the 5-HT2A receptor, by binding to it . The compound was developed as a rigid analog of LSD with the diethylamide group constrained into an azetidine ring in order to map the binding site at the 5-HT2A receptor . The (S,S)-(+)-isomer of this compound has been found to have the highest affinity and functional potency at the rat serotonin 5-HT2A receptor .

Biochemical Pathways

It is known that the compound affects the serotonin system, given its interaction with the 5-ht2a receptor . Serotonin receptors are involved in numerous neurological processes, including mood, cognition, and perception .

Pharmacokinetics

LSD is known to be rapidly absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT2A receptor. The compound’s binding to this receptor can lead to a variety of effects, depending on the specific cellular context . In behavioral studies using rats, the (S,S)-(+)-isomer of this compound has been found to produce LSD-like behavioral activity .

Future Directions

The incorporation of isomeric dialkylazetidines into other biologically active molecules may be a useful strategy to model the active conformations of dialkylamines and dialkylamides . This suggests potential future directions for research involving 2,4-Dimethylazetidine.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Dimethylazetidine are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, Lysergic acid 2,4-dimethylazetidide, an analog of LSD developed by the team led by David E. Nichols at Purdue University, was developed as a rigid analog of LSD with the diethylamide group constrained into an azetidine ring in order to map the binding site at the 5-HT 2A receptor .

Cellular Effects

It is known that its analog, Lysergic acid 2,4-dimethylazetidide, has been shown to have LSD-like behavioral activity in rat drug discrimination tests . This suggests that this compound may have similar effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that its analog, Lysergic acid 2,4-dimethylazetidide, binds to the 5-HT 2A receptor . This binding could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

properties

IUPAC Name

2,4-dimethylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIDADKMTAZBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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